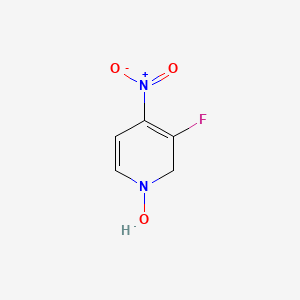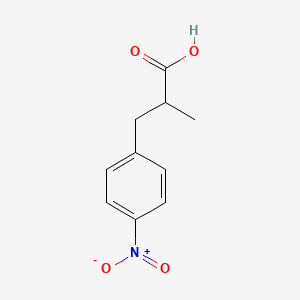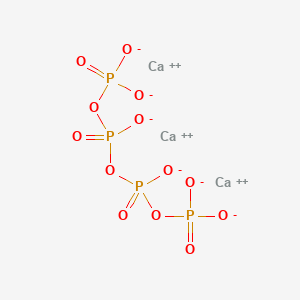![molecular formula C8H7F9KNO4S B13414311 Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt CAS No. 67584-51-4](/img/structure/B13414311.png)
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate is a heterocyclic organic compound with the molecular formula C8H7F9KNO4S and a molecular weight of 423.294 g/mol . This compound is known for its unique structure, which includes a nonafluorobutyl group, making it highly fluorinated. It is primarily used in research and experimental applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate typically involves the reaction of glycine with N-ethyl-N-[(nonafluorobutyl)sulfonyl]amine in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature to moderate temperatures.
Solvent: Common solvents used include water or organic solvents like methanol or ethanol.
Catalysts: In some cases, catalysts may be used to enhance the reaction rate.
Industrial Production Methods
While specific industrial production methods for Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products .
化学反应分析
Types of Reactions
Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonafluorobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.
作用机制
The mechanism of action of Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The nonafluorobutyl group imparts unique properties, such as increased lipophilicity and stability, which can influence its interactions with biological molecules. The compound can modulate enzyme activities, disrupt cell membranes, or act as a fluorinated building block in various biochemical pathways .
相似化合物的比较
Similar Compounds
- Potassium N-ethyl-n-[(trifluoromethyl)sulfonyl]glycinate
- Potassium N-ethyl-n-[(pentafluoroethyl)sulfonyl]glycinate
- Potassium N-ethyl-n-[(heptafluoropropyl)sulfonyl]glycinate
Uniqueness
Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate is unique due to its highly fluorinated nonafluorobutyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability, lipophilicity, and resistance to degradation .
属性
CAS 编号 |
67584-51-4 |
|---|---|
分子式 |
C8H7F9KNO4S |
分子量 |
423.30 g/mol |
IUPAC 名称 |
potassium;2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate |
InChI |
InChI=1S/C8H8F9NO4S.K/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15;/h2-3H2,1H3,(H,19,20);/q;+1/p-1 |
InChI 键 |
IOVJPAWFAJXXKU-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





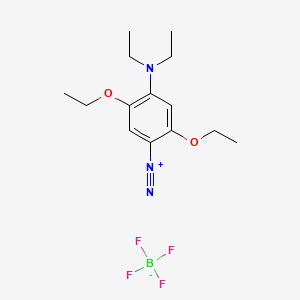
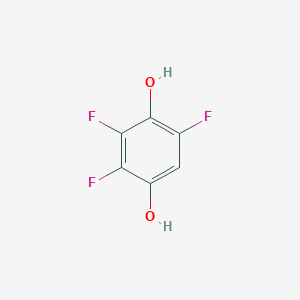
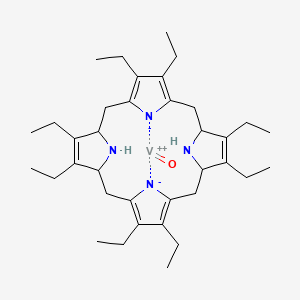
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)

![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
